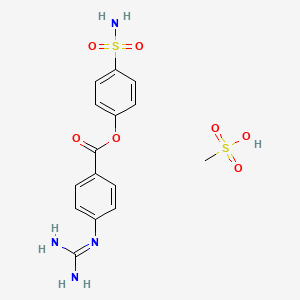

4-Sulfamoylphenyl 4-guanidinobenzoate methanesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Sulfamoylphenyl 4-guanidinobenzoate methanesulfonate is a synthetic protease inhibitor known for its inhibitory effects on a variety of proteases. This compound has shown significant protective effects against liver injury in rats and inhibits the deposition of radiofibrillar proteins in the kidneys and lungs .

Méthodes De Préparation

The preparation of 4-Sulfamoylphenyl 4-guanidinobenzoate methanesulfonate involves several synthetic routes and reaction conditions. One method includes the use of dimethyl sulfoxide (DMSO) as a solvent, followed by the addition of polyethylene glycol (PEG300) and Tween 80. The mixture is then clarified with deionized water (ddH2O) to obtain the final product . Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized reaction conditions for large-scale production.

Analyse Des Réactions Chimiques

4-Sulfamoylphenyl 4-guanidinobenzoate methanesulfonate undergoes various chemical reactions, including competitive inhibition of proteases such as trypsin, thrombin, plasma kallikrein, plasmin, pancreatic kallikrein, and chymotrypsin . Common reagents used in these reactions include protease substrates and inhibitors. The major products formed from these reactions are typically the inhibited forms of the target proteases, which can be analyzed using various biochemical assays.

Applications De Recherche Scientifique

4-Sulfamoylphenyl 4-guanidinobenzoate methanesulfonate has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of proteases and their role in various biochemical pathways. In biology, this compound is used to investigate the protective effects against liver injury and the inhibition of radiofibrillar protein deposition in organs such as the kidneys and lungs . In medicine, this compound is used to study pancreatitis and other protease-mediated diseases

Mécanisme D'action

The mechanism of action of 4-Sulfamoylphenyl 4-guanidinobenzoate methanesulfonate involves the competitive inhibition of various proteases. This compound binds to the active sites of proteases, preventing them from interacting with their natural substrates. The molecular targets of this compound include trypsin, thrombin, plasma kallikrein, plasmin, pancreatic kallikrein, and chymotrypsin . By inhibiting these proteases, this compound can alleviate conditions such as endotoxin-induced experimental disseminated intravascular coagulation (DIC) in rats .

Comparaison Avec Des Composés Similaires

4-Sulfamoylphenyl 4-guanidinobenzoate methanesulfonate can be compared with other protease inhibitors such as gabexate mesilate and nafamostat mesilate. Gabexate mesilate is also a synthetic protease inhibitor used in the treatment of acute pancreatitis and other protease-mediated diseases . Nafamostat mesilate, on the other hand, is used for its anticoagulant properties and in the treatment of pancreatitis . This compound is unique in its broad inhibitory effects on multiple proteases and its significant protective effects against liver injury and radiofibrillar protein deposition .

Similar compounds include:

- Gabexate mesilate

- Nafamostat mesilate

- Camostat mesylate

These compounds share similar mechanisms of action but differ in their specific applications and inhibitory profiles.

Propriétés

Numéro CAS |

76472-29-2 |

|---|---|

Formule moléculaire |

C15H18N4O7S2 |

Poids moléculaire |

430.5 g/mol |

Nom IUPAC |

methanesulfonic acid;(4-sulfamoylphenyl) 4-(diaminomethylideneamino)benzoate |

InChI |

InChI=1S/C14H14N4O4S.CH4O3S/c15-14(16)18-10-3-1-9(2-4-10)13(19)22-11-5-7-12(8-6-11)23(17,20)21;1-5(2,3)4/h1-8H,(H4,15,16,18)(H2,17,20,21);1H3,(H,2,3,4) |

Clé InChI |

OSILTPUZIFPGFS-UHFFFAOYSA-N |

SMILES |

CS(=O)(=O)O.C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)S(=O)(=O)N)N=C(N)N |

SMILES canonique |

CS(=O)(=O)O.C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)S(=O)(=O)N)N=C(N)N |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

4-sulfamoylphenyl 4-guanidinobenzoate methanesulfonate 4-sulfamoylphenyl 4-guanidinobenzoate monomethanesulfonate ONO 3307 ONO-3307 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.